

GPRASP1 siRNA stability and storage conditions

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Compound of Interest

Compound Name:

GPRASP1 Human Pre-designed
siRNA Set A

Cat. No.:

B15571802

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GPRASP1 siRNA Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GPRASP1 siRNA, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized GPRASP1 siRNA upon receipt?

A: Upon receipt, lyophilized GPRASP1 siRNA is stable at room temperature for 2-4 weeks.[1] [2][3] For long-term storage, it is recommended to store the dry siRNA at -20°C or -80°C, where it will be stable for at least one year.[1][2][4]

Q2: What is the recommended procedure for resuspending lyophilized GPRASP1 siRNA?

A: To resuspend your GPRASP1 siRNA, briefly centrifuge the vial to ensure the pellet is at the bottom.[5][6] Resuspend in an RNase-free solution, such as RNase-free water or a 1x siRNA buffer, to a convenient stock concentration (e.g., 20-100 μ M).[1][2][5] Pipette the solution up and down several times to ensure complete resuspension, and consider vortexing or placing on an orbital shaker for a short period.[2][6]

Q3: How should I store my resuspended GPRASP1 siRNA?



A: Resuspended GPRASP1 siRNA should be stored at -20°C or -80°C.[1][5] It is highly recommended to aliquot the siRNA into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1][7] Resuspended siRNA is generally stable for at least 6 months when stored properly.[1][3][7] For short-term storage (up to 6 weeks), 4°C is also suitable.[2][6]

Q4: How many times can I freeze and thaw my resuspended GPRASP1 siRNA?

A: It is best to limit freeze-thaw cycles to no more than 3-5 times to maintain the integrity of the siRNA.[1][3][8] Repeated freezing and thawing can lead to degradation and loss of activity. Storing the siRNA in aliquots is the most effective way to minimize freeze-thaw cycles.[1]

Q5: My GPRASP1 siRNA has been at room temperature for a week. Is it still usable?

A: Yes, lyophilized siRNA is stable at room temperature for 2-4 weeks.[2][3][6] However, upon receipt, it is best practice to immediately store it at -20°C or -80°C for optimal long-term stability.[2][3]

GPRASP1 siRNA Stability Data

While specific stability studies on GPRASP1 siRNA are not publicly available, the following tables summarize general siRNA stability data under various conditions, which can be applied to GPRASP1 siRNA.

Table 1: Stability of Lyophilized siRNA

Storage Temperature	Duration of Stability	Citations
Room Temperature	2-4 weeks	[1][2][3]
4°C	Several weeks (unopened)	[2]
-20°C	At least 1-3 years	[3][7][8]
-80°C	At least 1 year (preferable for long-term)	[1][2]

Table 2: Stability of Resuspended siRNA



Storage Temperature	Duration of Stability	Citations
4°C	Up to 6 weeks	[2][6]
-20°C	At least 6 months	[1][3][7][8]
-80°C	At least 6 months (preferable for long-term)	[8]

Experimental Protocols

Protocol 1: Resuspension of Lyophilized GPRASP1 siRNA

- Preparation: Before opening, centrifuge the vial containing the lyophilized GPRASP1 siRNA at low speed (e.g., 1000 x g) for 1-2 minutes to collect the pellet at the bottom of the tube.[5]
- Reconstitution: Add the appropriate volume of RNase-free water or 1x siRNA resuspension buffer to achieve the desired stock concentration (e.g., 20 μM).
- Mixing: Gently pipette the solution up and down 3-5 times to mix.[2][6] For more reliable resuspension, place the vial on an orbital shaker for 30-90 minutes at room temperature.[2]
 [6]
- Final Centrifugation: Briefly centrifuge the vial again to collect the resuspended siRNA solution at the bottom.
- Storage: The siRNA is now ready for use. For storage, aliquot into smaller volumes and store at -20°C or -80°C.[1][7]

Protocol 2: Assessment of siRNA Integrity by Gel Electrophoresis

- Sample Preparation: Prepare a sample of your resuspended GPRASP1 siRNA. As a control, use a freshly resuspended aliquot of the same siRNA.
- Gel Preparation: Prepare a 15-20% non-denaturing polyacrylamide gel.



- Loading: Load the siRNA samples into the wells of the gel. Include a low molecular weight ladder.
- Electrophoresis: Run the gel according to standard procedures.
- Staining: Stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Green).
- Visualization: Visualize the bands under UV light. A single, sharp band at the expected molecular weight indicates intact siRNA. The presence of smears or lower molecular weight bands suggests degradation.

Troubleshooting Guide

Issue 1: No or low knockdown of GPRASP1 expression.

- · Possible Cause 1: siRNA Degradation.
 - Troubleshooting Step: Check the integrity of your siRNA using gel electrophoresis (see Protocol 2). Ensure proper storage and handling procedures were followed, including using RNase-free reagents and tips.[5][9] Avoid excessive freeze-thaw cycles.[1][3][8]
- Possible Cause 2: Inefficient Transfection.
 - Troubleshooting Step: Optimize your transfection protocol. This may involve adjusting the siRNA concentration, the amount of transfection reagent, cell density at the time of transfection, and incubation time.[10] Use a validated positive control siRNA targeting a housekeeping gene to confirm transfection efficiency.[10][11]
- Possible Cause 3: Incorrect siRNA Concentration.
 - Troubleshooting Step: Verify the concentration of your resuspended siRNA using UV spectrophotometry at 260 nm.[6] Ensure your calculations for dilution are correct.
- Possible Cause 4: Protein Stability.
 - Troubleshooting Step: GPRASP1 protein may have a long half-life. Even if mRNA levels are reduced, it may take longer to see a corresponding decrease in protein levels.[12]



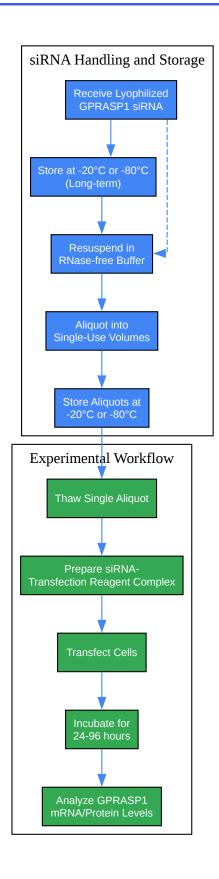
Perform a time-course experiment to assess protein levels at later time points (e.g., 48, 72, 96 hours post-transfection).[10]

Issue 2: Inconsistent results between experiments.

- Possible Cause 1: Variable siRNA Quality.
 - Troubleshooting Step: Use siRNA from the same lot for a series of related experiments. If you suspect degradation, use a fresh aliquot for each experiment.
- Possible Cause 2: Inconsistent Cell Culture Conditions.
 - Troubleshooting Step: Maintain consistent cell passage numbers, confluency, and overall cell health, as these factors can influence transfection efficiency.[13]
- · Possible Cause 3: Pipetting Errors.
 - Troubleshooting Step: Ensure accurate and consistent pipetting, especially when preparing dilutions and transfection complexes.

Visual Guides

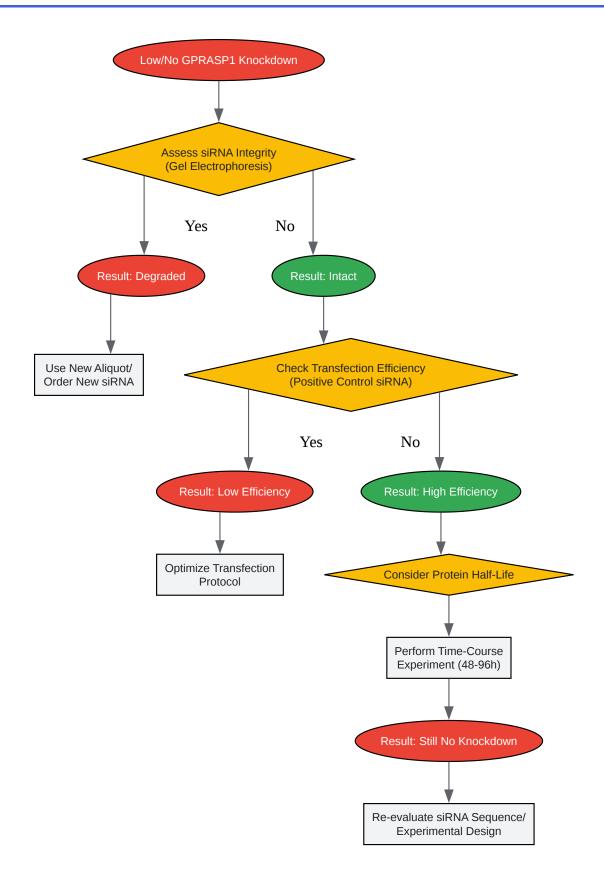




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Caption: Workflow for GPRASP1 siRNA handling, storage, and experimentation.





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